6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine atoms at positions 6 and 8 enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3,6-Dibromoimidazo[1,2-a]pyridine: Another brominated derivative with similar reactivity but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Br2N2O2 |
---|---|
Molecular Weight |
319.94 g/mol |
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-2-6(8(13)14)12(7)3-4/h1-3H,(H,13,14) |
InChI Key |
AQARFJIVZNIWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)C(=O)O)Br |
Origin of Product |
United States |
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